molecular formula C13H11F5O4 B074001 Diethyl pentafluorophenyl-malonate CAS No. 1582-05-4

Diethyl pentafluorophenyl-malonate

Cat. No.: B074001
CAS No.: 1582-05-4
M. Wt: 326.22 g/mol
InChI Key: ILXWVDXADPLRDY-UHFFFAOYSA-N
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Description

Diethyl pentafluorophenyl-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pentafluorophenyl group attached to the malonate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl pentafluorophenyl-malonate can be synthesized through the alkylation of diethyl malonate with pentafluorobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl pentafluorophenyl-malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Substituted acetic acids.

Mechanism of Action

The mechanism of action of diethyl pentafluorophenyl-malonate involves the formation of reactive intermediates such as enolates and carbanions. These intermediates participate in nucleophilic substitution and addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl pentafluorophenyl-malonate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.

Properties

IUPAC Name

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWVDXADPLRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456364
Record name Diethyl pentafluorophenyl-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582-05-4
Record name Diethyl pentafluorophenyl-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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